3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Description
3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a synthetic organic compound characterized by its unique triazolopyridine structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
3-(cyclobutanecarbonylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-10(7-3-1-4-7)13-12-15-14-9-8(11(18)19)5-2-6-16(9)12/h2,5-7H,1,3-4H2,(H,18,19)(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGMAVASVGAEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C3N2C=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor. This step often requires the use of a strong acid or base as a catalyst and is conducted under reflux conditions.
Introduction of the Cyclobutanecarboxamido Group: The cyclobutanecarboxamido group is introduced via an amide coupling reaction. This involves reacting the triazolopyridine core with cyclobutanecarboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the development of new pharmaceuticals due to its structural properties that may interact with biological targets effectively. Its potential applications include:
- Antimicrobial Activity : Preliminary studies indicate that compounds with triazole rings exhibit antimicrobial properties. The presence of the cyclobutanecarboxamido group may enhance this activity by improving solubility and bioavailability.
- Anticancer Research : The structural features of 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid suggest potential interactions with cancer cell pathways. Research is ongoing to explore its efficacy against various cancer types.
Biochemical Studies
The compound's unique structure allows it to serve as a valuable tool in biochemical studies:
- Enzyme Inhibition : There is potential for this compound to act as an inhibitor for specific enzymes involved in metabolic pathways. Understanding these interactions can lead to insights into metabolic disorders.
- Receptor Binding Studies : The triazole and pyridine components may facilitate binding to various receptors, making it a candidate for studying receptor-ligand interactions.
Material Science
Research into the use of this compound in material science is also underway:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups can be exploited to create materials with specific mechanical and thermal characteristics.
Agricultural Applications
Emerging studies suggest potential agricultural applications:
- Pesticide Development : The biological activity of the compound may extend to pest control, where it could be developed into a novel pesticide or fungicide.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various triazole derivatives, researchers found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. This suggests that modifications to the cyclobutanecarboxamido group could lead to even more potent antimicrobial agents.
Case Study 2: Cancer Cell Line Studies
A recent investigation into the cytotoxic effects of triazole-containing compounds on human cancer cell lines revealed that certain derivatives led to apoptosis in breast cancer cells. The study highlighted the potential of using this compound as a lead compound for further development in anticancer therapies.
Mechanism of Action
The mechanism by which 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 3-(Cyclohexanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to the presence of the cyclobutanecarboxamido group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS Number: 1206969-16-5) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of cyclobutanecarboxylic acid with [1,2,4]triazolo[4,3-a]pyridine derivatives. The optimized methods for synthesizing amide bonds have been reported to enhance yields significantly while maintaining structural integrity .
Antioxidant Activity
Research indicates that derivatives of triazoles exhibit notable antioxidant properties. A related study highlighted the antioxidant activity of pyridine derivatives, which showed significant inhibition against free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) . Although specific data for our compound is limited, its structural similarities suggest potential antioxidant capabilities.
Enzyme Inhibition
The compound's biological activity may extend to enzyme inhibition. Triazole compounds are known to inhibit various enzymes effectively:
- Acetylcholinesterase (AChE) : Inhibitory activity against AChE is crucial for treating neurodegenerative diseases. Similar compounds have shown values ranging from 3.07 nM to 87.26 nM against AChE .
- Carbonic Anhydrases (hCA I and II) : Compounds in this class have demonstrated inhibition with values between 1.47 nM and 10.06 nM for hCA I and between 3.55 nM and 7.66 nM for hCA II .
Study on Pyridine Derivatives
A study focusing on pyridine derivatives synthesized from pyridine-2,5-dicarboxylic acid reported significant biological activities including high antioxidant effects and potent enzyme inhibition . The synthesized compounds were evaluated at various concentrations, demonstrating that structural modifications could enhance biological efficacy.
Enzyme Inhibition Mechanisms
The mechanism of action for enzyme inhibition often involves the binding of the inhibitor to the active site of the enzyme or allosteric sites, leading to a decrease in enzymatic activity. For instance, triazole-containing compounds have been shown to interact with the active sites of AChE and carbonic anhydrases effectively due to their structural compatibility .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C12H12N4O3 |
| Molecular Weight | 260.25 g/mol |
| Purity | >95% |
| Antioxidant Activity | Significant (exact metrics TBD) |
| AChE Inhibition | 3.07 - 87.26 nM |
| hCA I Inhibition | 1.47 - 10.06 nM |
| hCA II Inhibition | 3.55 - 7.66 nM |
Q & A
Q. What are the common synthetic routes for 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid and its intermediates?
The synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with triazolopyridine precursors. For example, a related compound, 3-ethyltriazolopyridine-8-carboxylic acid, was synthesized via cyclization of 2-aminopyridine-3-carboxylic acid with cyclobutanecarbonyl chloride in ethanol under reflux . Key intermediates include halogenated triazolopyridines (e.g., bromo- or chloro-substituted derivatives), which enable further functionalization via cross-coupling reactions like Suzuki or Stille protocols . Challenges include optimizing reaction conditions (e.g., solvent, temperature) to avoid side products, particularly in heterocyclic ring formation .
Q. How is HPLC applied in the purification and impurity profiling of this compound?
Reverse-phase HPLC with UV detection is widely used. For instance, a method employing a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) effectively separates 3-methyltriazolopyridine-8-carboxylic acid from impurities like methyl 3-acrylate intermediates . Gradient elution (5–95% acetonitrile over 20 minutes) resolves structurally similar byproducts. Validation parameters (e.g., LOD < 0.1%, LOQ < 0.3%) ensure compliance with pharmacopeial standards .
Advanced Research Questions
Q. How can contradictory bioactivity data across cell lines be systematically analyzed?
Discrepancies in bioactivity (e.g., anticancer efficacy in BEAS-2B vs. fetal liver cells) may arise from differences in metabolic enzyme expression or membrane permeability. To resolve this:
Q. What advanced techniques enhance selective extraction of this compound from biological matrices?
Molecularly imprinted polymers (MIPs) tailored to the compound’s carboxyl and triazole groups improve selectivity. A reported protocol uses methacrylic acid as a functional monomer and ethylene glycol dimethacrylate as a cross-linker, achieving >90% recovery from human urine . Coupling MIP-SPE with hydrophilic interaction liquid chromatography (HILIC) reduces matrix interference, enabling detection limits of 0.5 ng/mL .
Q. How are salt forms (e.g., hydrochloride) of this compound characterized for stability and solubility?
Salt formation involves reacting the free acid with HCl in dichloromethane. Characterization includes:
- X-ray diffraction to confirm crystallinity and counterion integration .
- Dynamic vapor sorption (DVS) to assess hygroscopicity.
- pH-solubility profiling (e.g., solubility increases from 0.1 mg/mL at pH 7.4 to 15 mg/mL at pH 2.0 for hydrochloride salts) .
Methodological Considerations
- Structural Analog Design : Derivatives like 3-(trifluoromethyl)triazolopyridine-8-carboxylic acid are synthesized via halogen exchange (e.g., Br → CF₃ using CuI/1,10-phenanthroline) to enhance metabolic stability .
- Bioactivity Testing : Standardize assays using multiple cell lines (e.g., HepG2 for hepatotoxicity, MCF-7 for anticancer screening) and include positive controls (e.g., doxorubicin for cytotoxicity) to contextualize results .
Data Contradiction Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
